(5Z)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core This can be achieved through the reaction of a suitable thioamide with an α-halo acid under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine-2,4-dione core to a thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used to study enzyme interactions and protein binding due to its potential biological activity. It may serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicine, the thiazolidine-2,4-dione core is known for its antidiabetic properties. This compound could be explored for its potential as a therapeutic agent in the treatment of metabolic disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can bind to peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. By activating these receptors, the compound can modulate gene expression and influence metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
(5Z)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to the presence of the fluorophenylmethoxy and morpholin-4-yl-2-oxoethyl groups, which may confer additional biological activity or improve pharmacokinetic properties compared to other thiazolidinediones.
Properties
Molecular Formula |
C23H21FN2O5S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O5S/c24-18-6-3-4-16(12-18)15-31-19-7-2-1-5-17(19)13-20-22(28)26(23(29)32-20)14-21(27)25-8-10-30-11-9-25/h1-7,12-13H,8-11,14-15H2/b20-13- |
InChI Key |
QZXPGUBVGPRHNF-MOSHPQCFSA-N |
Isomeric SMILES |
C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC(=CC=C4)F)/SC2=O |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC(=CC=C4)F)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.